molecular formula C69H86F3N15O13 B6295827 Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate CAS No. 496849-46-8

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate

Cat. No. B6295827
CAS RN: 496849-46-8
M. Wt: 1390.5 g/mol
InChI Key: XXHRDYFQNOMGFV-XBPOVOJSSA-N
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Description

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate, commonly referred to as Tyr-cyclo-Somatostatin-14 (4-11) Trifluoroacetate, is a synthetic peptide derived from the natural somatostatin-14 (SST-14) hormone. It is a cyclic form of the peptide, consisting of 11 amino acids, with tyrosine as the N-terminal residue and trifluoroacetate as the C-terminal residue. Tyr-cyclo-Somatostatin-14 (4-11) Trifluoroacetate has been widely studied due to its potential therapeutic applications in the treatment of various diseases, such as diabetes, obesity, and hypertension.

Scientific Research Applications

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT exploits the high affinity of somatostatin analogues for somatostatin receptors on the surface of NET cells. By labeling these peptides with radioactive isotopes, it's possible to deliver targeted radiation to tumor cells, sparing surrounding healthy tissue. This treatment approach has shown promise in managing inoperable or metastasized NETs, offering symptomatic relief and potentially prolonging survival. Specifically, studies have focused on the efficacy and safety of radiolabeled somatostatin analogues such as 111In-[DTPA^0,D-Phe^1]-octreotide (111In-DTPA-octreotide), 90Y-[DOTA^0,Tyr^3]-octreotide (90Y-DOTATOC), and 177Lu-[DOTA^0,Tyr^3,Thr^8]-octreotide (177Lu-DOTATATE), highlighting their role in patient-specific dosimetry to maximize therapeutic outcomes while minimizing adverse effects (Chalkia et al., 2015).

Diagnostic Imaging

Somatostatin analogues are also integral to diagnostic imaging of NETs, aiding in the visualization and staging of these tumors. Techniques such as somatostatin receptor scintigraphy (SRS) and positron emission tomography (PET) using somatostatin analogue tracers enable precise localization of primary and metastatic lesions. These methods are critical for accurate disease staging, guiding therapeutic decisions, and monitoring treatment response. The development and application of 68Ga-labeled tracers like 68Ga-DOTA-Tyr3-octreotide have significantly improved the sensitivity and specificity of NET imaging, underscoring the pivotal role of somatostatin analogues in the clinical management of NETs (Johnbeck et al., 2014).

properties

IUPAC Name

(2S)-2-amino-N-[(3S,6S,9S,12R,15S,18S,21S,24R)-9-(4-aminobutyl)-3,15,18-tribenzyl-21-[3-(diaminomethylideneamino)propyl]-6-[(1R)-1-hydroxyethyl]-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H85N15O11.C2HF3O2/c1-40(83)57-66(93)81-53(35-41-16-5-2-6-17-41)59(86)72-33-30-52(75-58(85)48(69)34-44-26-28-46(84)29-27-44)61(88)76-51(25-15-32-73-67(70)71)60(87)78-54(36-42-18-7-3-8-19-42)63(90)79-55(37-43-20-9-4-10-21-43)64(91)80-56(38-45-39-74-49-23-12-11-22-47(45)49)65(92)77-50(62(89)82-57)24-13-14-31-68;3-2(4,5)1(6)7/h2-12,16-23,26-29,39-40,48,50-57,74,83-84H,13-15,24-25,30-38,68-69H2,1H3,(H,72,86)(H,75,85)(H,76,88)(H,77,92)(H,78,87)(H,79,90)(H,80,91)(H,81,93)(H,82,89)(H4,70,71,73);(H,6,7)/t40-,48+,50+,51+,52-,53+,54+,55+,56-,57+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHRDYFQNOMGFV-XBPOVOJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)C(CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCN=C(N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H86F3N15O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate

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